molecular formula C10H11BrO B068133 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol CAS No. 173996-27-5

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

Cat. No. B068133
M. Wt: 227.1 g/mol
InChI Key: GFAONWSTEKWMAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol and related compounds often involves complex reactions that require precise conditions. A notable method involves the cycloaddition of 1,6-enynes with 2-bromophenylboronic acids catalyzed by rhodium, leading to the formation of multi-substituted dihydronaphthalene scaffolds. This process showcases the use of transition metal catalysis in constructing complex molecular architectures from simpler precursors (Fang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol has been elucidated using various analytical techniques. For instance, the structure of [(1,2,3,4-tetrahydronaphthalene)Mn(CO)3]PF6 was determined, highlighting the ability to understand complex molecular geometries and the arrangement of atoms within such molecules through advanced spectroscopy and crystallography methods (Lee et al., 1995).

Scientific Research Applications

  • Synthesis and Chemical Reactivity :

    • It was used as a precursor in the synthesis of chrysenes and other fused phenanthrenes through a palladium(0) coupling—electrocyclic ring closure sequence (Gilchrist & Summersell, 1988).
    • It has been subjected to regioselective bromination, leading to the synthesis of various thiabiscyclanones. These derivatives show promise as stabilizing agents for cholera sera storage (Pankratov et al., 2004).
    • A study explored its reductive debromination using tetrakis(dimethylamino)ethylene (TDAE), creating tetrahydronaphthalenes (Nishiyama et al., 2005).
  • Asymmetric Synthesis and Optical Activity :

    • It served as a chiral auxiliary in Reformatsky-type reactions between α-bromoacyloxazolidinone and carbonyl compounds, showcasing its application in asymmetric synthesis (Orsini et al., 2005).
    • Its enantiomers were isolated and used to derive the absolute configuration of various chiral centers, highlighting its role in stereochemistry research (Balani et al., 1983).
  • Biological Applications and Studies :

    • Derivatives of 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol were synthesized and tested for their effects on central serotonergic (5-HT1A) and dopaminergic (D2) systems, indicating its potential application in neuropharmacology (Stjernlöf et al., 1993).
    • It's been used in the synthesis of benzoconduritol-C derivative via a rhodium-catalyzed reaction, potentially useful in synthetic organic chemistry and medicinal applications (Kelebekli, 2008).
  • Photochemical and Electron Transfer Studies :

    • The compound was involved in photoreactions with amines, promoting radical cyclization and ring expansion through photoinduced electron transfer processes, showing its potential in photochemistry research (Hasegawa, 1997).

properties

IUPAC Name

6-bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10,12H,2,4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFAONWSTEKWMAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(CC1O)C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593278
Record name 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol

CAS RN

173996-27-5
Record name 6-Bromo-1,2,3,4-tetrahydronaphthalen-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Citations

For This Compound
2
Citations
S Lucas, R Heim, C Ries, KE Schewe… - Journal of Medicinal …, 2008 - ACS Publications
Pyridine substituted naphthalenes (eg, I−III) constitute a class of potent inhibitors of aldosterone synthase (CYP11B2). To overcome the unwanted inhibition of the hepatic enzyme …
Number of citations: 107 pubs.acs.org
S Lucas, R Heim, C Ries, KE Schewe, B Birk… - … PROVIDING A SERIES …, 2008 - Citeseer
Pyridine substituted naphthalenes (eg, I–III) constitute a class of potent inhibitors of aldosterone synthase (CYP11B2). To overcome the unwanted inhibition of the hepatic enzyme …
Number of citations: 1 citeseerx.ist.psu.edu

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